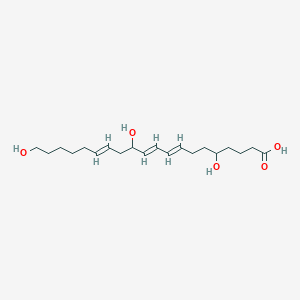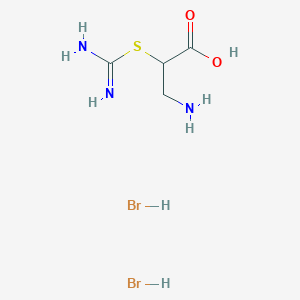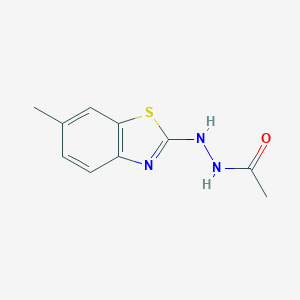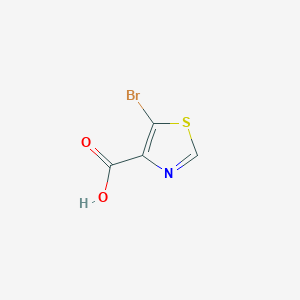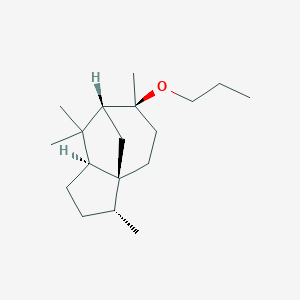
8-Propoxycedrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propoxycedrane is a natural organic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is a sesquiterpene, which means it is composed of three isoprene units. It is found in the essential oil of several plant species, including Cedrus atlantica, Juniperus communis, and Thuja orientalis.
Aplicaciones Científicas De Investigación
8-Propoxycedrane has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as an insecticide, herbicide, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 8-propoxycedrane is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes. It has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
8-Propoxycedrane has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-propoxycedrane in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from plant sources, which makes it cost-effective. However, one limitation is its low yield from plant sources, which may limit its use in large-scale experiments. Additionally, its complex chemical structure may make it difficult to synthesize in the lab.
Direcciones Futuras
There are several future directions for research on 8-propoxycedrane. One potential area of investigation is its use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Research is needed to determine its effectiveness against different pest species and its impact on non-target organisms. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Métodos De Síntesis
8-Propoxycedrane can be synthesized through several methods, including steam distillation, solvent extraction, and Soxhlet extraction. The most common method involves the extraction of the essential oil from the plant material using a suitable solvent, followed by purification and isolation of the compound using chromatography techniques. The yield of 8-propoxycedrane varies depending on the plant species and extraction method used.
Propiedades
Número CAS |
19870-75-8 |
|---|---|
Nombre del producto |
8-Propoxycedrane |
Fórmula molecular |
C18H32O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-propoxytricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C18H32O/c1-6-11-19-17(5)9-10-18-12-15(17)16(3,4)14(18)8-7-13(18)2/h13-15H,6-12H2,1-5H3/t13-,14+,15-,17+,18+/m1/s1 |
Clave InChI |
TUDJGTBGFVLELQ-DZXRDFMUSA-N |
SMILES isomérico |
CCCO[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
SMILES canónico |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
Otros números CAS |
19870-75-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



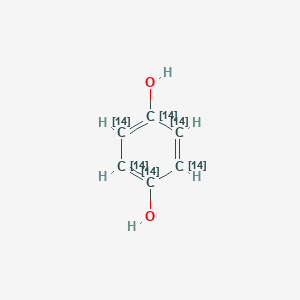
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
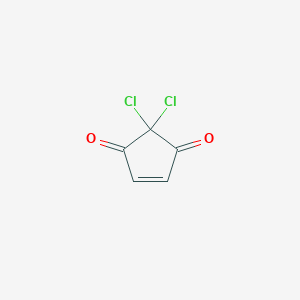
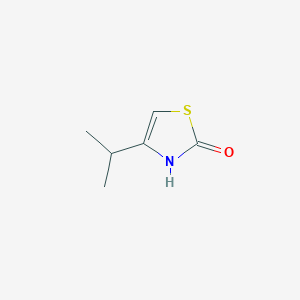
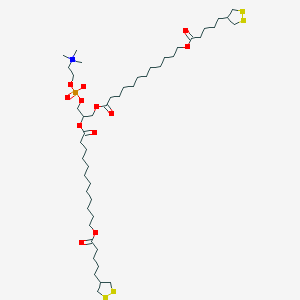
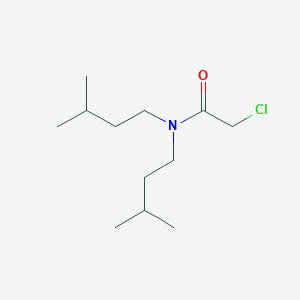
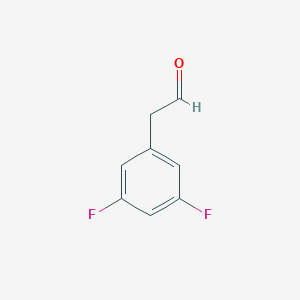
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
